
1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine is a compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound is characterized by the presence of a pyrrolidine ring substituted with a 5-chloro-2-fluorobenzyl group.
Preparation Methods
The synthesis of 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Introduction of the 5-Chloro-2-fluorobenzyl Group: The 5-chloro-2-fluorobenzyl group can be introduced through nucleophilic substitution reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the benzyl position.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Scientific Research Applications
1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on various biological systems.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidin-2-one: This compound is a five-membered lactam with diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidin-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes, this compound is used in the treatment of various diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H14ClFN2 |
|---|---|
Molecular Weight |
228.69 g/mol |
IUPAC Name |
1-[(5-chloro-2-fluorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C11H14ClFN2/c12-9-1-2-11(13)8(5-9)6-15-4-3-10(14)7-15/h1-2,5,10H,3-4,6-7,14H2 |
InChI Key |
CMLICXZTWSTRQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=C(C=CC(=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Chlorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11778965.png)
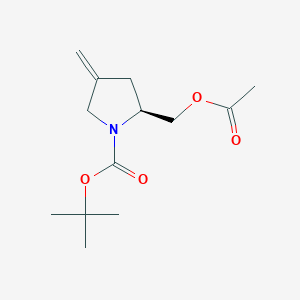
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B11778977.png)
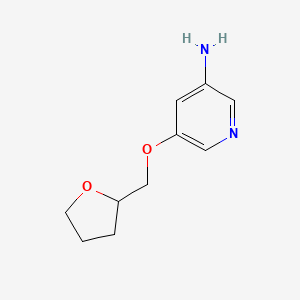

![3-((4-(tert-Butyl)benzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11778997.png)
![1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B11779001.png)
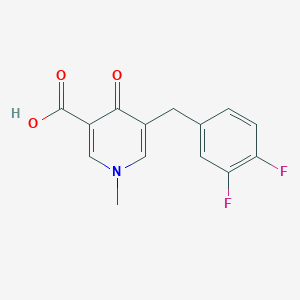

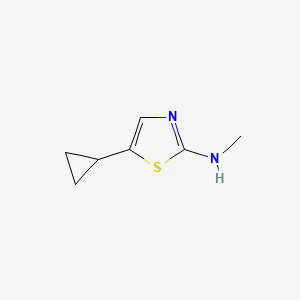
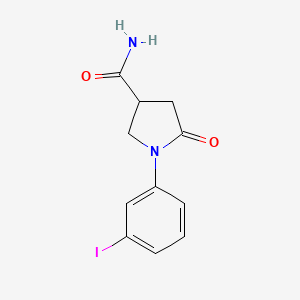

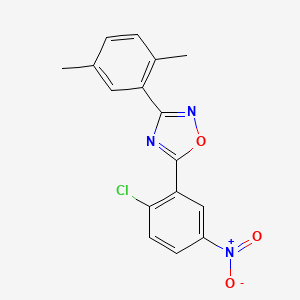
![2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11779048.png)
